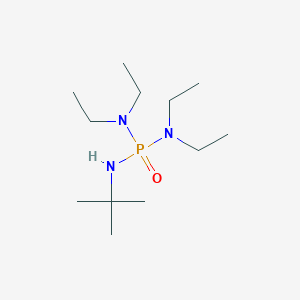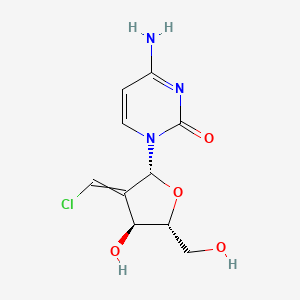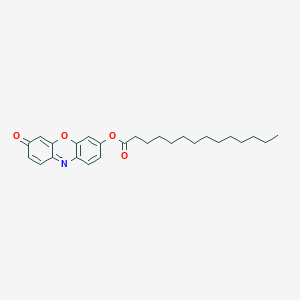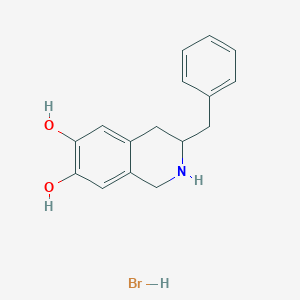![molecular formula C8H8N4O2S B14263658 4-Amino-6-methyl-2-(methylsulfanyl)-7H-pyrimido[4,5-b][1,4]oxazin-7-one CAS No. 138612-38-1](/img/structure/B14263658.png)
4-Amino-6-methyl-2-(methylsulfanyl)-7H-pyrimido[4,5-b][1,4]oxazin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-methyl-2-(methylsulfanyl)-7H-pyrimido[4,5-b][1,4]oxazin-7-one is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-methyl-2-(methylsulfanyl)-7H-pyrimido[4,5-b][1,4]oxazin-7-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines. The reaction conditions often include heating under reflux with methanol sodium in butanol. The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-6-methyl-2-(methylsulfanyl)-7H-pyrimido[4,5-b][1,4]oxazin-7-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to sulfoxide or sulfone derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used for the oxidation of the methylsulfanyl group.
Substitution: Benzylamine can be used for the substitution of the amino group.
Major Products
Oxidation: Sulfoxide and sulfone derivatives.
Substitution: Benzylamine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-6-methyl-2-(methylsulfanyl)-7H-pyrimido[4,5-b][1,4]oxazin-7-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Explored as a potential inhibitor of protein tyrosine kinases and cyclin-dependent kinases.
Wirkmechanismus
The mechanism of action of 4-Amino-6-methyl-2-(methylsulfanyl)-7H-pyrimido[4,5-b][1,4]oxazin-7-one involves its interaction with molecular targets such as protein tyrosine kinases and cyclin-dependent kinases. The compound inhibits these enzymes, leading to the disruption of cellular signaling pathways that are crucial for cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Shares a similar core structure but differs in the functional groups attached.
Pyrido[2,3-d]pyrimidin-7-one: Another closely related compound with variations in the substitution pattern.
Uniqueness
4-Amino-6-methyl-2-(methylsulfanyl)-7H-pyrimido[4,5-b][1,4]oxazin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo oxidation and substitution reactions makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
138612-38-1 |
|---|---|
Molekularformel |
C8H8N4O2S |
Molekulargewicht |
224.24 g/mol |
IUPAC-Name |
4-amino-6-methyl-2-methylsulfanylpyrimido[4,5-b][1,4]oxazin-7-one |
InChI |
InChI=1S/C8H8N4O2S/c1-3-7(13)14-6-4(10-3)5(9)11-8(12-6)15-2/h1-2H3,(H2,9,11,12) |
InChI-Schlüssel |
ATOAOLFUSRSWHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(N=C(N=C2OC1=O)SC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




dimethyl-](/img/structure/B14263596.png)






![4-[(Morpholin-4-yl)sulfanyl]aniline](/img/structure/B14263634.png)




